Amitraz Metabolite DPMF is 11-Fold More Potent Than Parent Compound at Varroa Mite Octopamine Receptor
In direct pharmacological assays using the Varroa destructor octopamine receptor VdOctβ2R expressed in vitro, the major hydrolysis metabolite DPMF (BTS-27271) exhibited an EC₅₀ value of 9.6 nM, whereas the parent compound amitraz required a concentration of 108 nM to achieve equivalent receptor activation [1]. This represents an 11-fold greater potency for the metabolite at the primary molecular target mediating acaricidal activity.
| Evidence Dimension | Octopamine receptor activation potency (EC₅₀) |
|---|---|
| Target Compound Data | Amitraz EC₅₀ = 108 nM at VdOctβ2R |
| Comparator Or Baseline | DPMF (BTS-27271) metabolite EC₅₀ = 9.6 nM at VdOctβ2R |
| Quantified Difference | 11-fold greater potency for DPMF |
| Conditions | In vitro pharmacological assay; VdOctβ2R expressed in heterologous system |
Why This Matters
This quantitative potency differential defines amitraz's pro-drug mechanism; procurement specifications must account for stabilization against premature hydrolysis, as the active metabolite—not the parent compound—drives 92% of observed toxicity.
- [1] Guo L, Fan XY, Qiao X, Montell C, Huang J. An octopamine receptor confers selective toxicity of amitraz on honeybees and Varroa mites. eLife. 2021;10:e68268. View Source
